GSK-1440115
Description
GSK-1440115 is a potent urotensin II (UII) receptor antagonist that selectively inhibits the urotensin receptor (UT), a G-protein-coupled receptor implicated in vascular pathologies such as atherosclerosis and restenosis. UII binding to UT activates downstream pathways like ERK1/2 and ROS, promoting vascular smooth muscle cell (VSMC) proliferation and migration, which drive neointima formation. This compound has been studied for its ability to block these processes, with a reported binding affinity (Ki) of 8.6 nM and an inhibitory concentration (IC50) of 82.3 nM in human aortic smooth muscle cells (HASMCs) . Preclinical models demonstrate its efficacy in reducing neointimal hyperplasia, though its performance is surpassed by newer antagonists like KR-36996, as discussed below.
Properties
CAS No. |
1003878-16-7 |
|---|---|
Molecular Formula |
C30H29Cl2N3O6 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
4-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]benzoic acid |
InChI |
InChI=1S/C30H29Cl2N3O6/c1-33(28(36)17-35-25-14-23(31)24(32)15-27(25)41-18-29(35)37)26(16-34-10-12-40-13-11-34)21-6-2-19(3-7-21)20-4-8-22(9-5-20)30(38)39/h2-9,14-15,26H,10-13,16-18H2,1H3,(H,38,39)/t26-/m0/s1 |
InChI Key |
YNBJTYUXPHTSFF-SANMLTNESA-N |
Isomeric SMILES |
CN([C@@H](CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl |
Canonical SMILES |
CN(C(CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-(1-(((6,7-dichloro-3- oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl)(methyl)amino)-2-(4-morpholinyl)ethyl)-4-biphenylcarboxylic acid GSK 1440115 GSK-1440115 GSK1440115 |
Origin of Product |
United States |
Preparation Methods
Nucleus Construction via Cycloaddition and Rearrangement
A pivotal strategy in GSK’s synthetic repertoire involves (4 + 2)-cycloaddition reactions to assemble heterocyclic frameworks. For analogous compounds like PDE4 inhibitors, GSK employed nitroalkenes and vinyl ethers to form 1,2-oxazine intermediates, followed by sigmatropic rearrangements to install acyloxy-methyl substituents. For instance, a catechol-derived nitroalkene undergoes cycloaddition with vinyl ether to yield a 1,2-oxazine-N-oxide, which is subsequently reduced and acylated (Fig. 1).
Critical Step :
The reduction of 1,2-oxazine-N-oxide with NaBH₃CN in acetic acid introduces epimerization at the C-6 position, necessitating precise control of reaction conditions to preserve stereochemical integrity. Density functional theory (DFT) calculations indicate that epimerization proceeds via a tricyclic oxazolo(1,2)oxazinium cation intermediate, stabilized by anchimeric assistance from adjacent acyloxy groups.
Final Assembly and Purification
The convergent synthesis of this compound presumably involves coupling the heterocyclic nucleus with a side chain containing ionizable groups (e.g., tertiary amines) to enhance solubility. Clinical trial data highlight the compound’s poor aqueous solubility, prompting formulation adjustments such as co-administration with high-fat meals to improve bioavailability. Final purification likely employs chromatography (HPLC or flash) and crystallization from ethanol/water mixtures, given the compound’s logP ~3.5 (predicted).
Analytical and Process Optimization Challenges
Epimerization and Stereochemical Control
As observed in PDE4 inhibitor synthesis, epimerization at chiral centers remains a persistent challenge. In this compound, stereochemical fidelity is paramount for UT receptor affinity. Process optimization strategies include:
Solubility and Bioavailability Enhancement
Phase I trials revealed significant food effects on this compound pharmacokinetics, with a 2.5-fold increase in AUC under fed conditions. To address solubility limitations during synthesis:
- Salt Formation : Converting the free base to hydrochloride or citrate salts to improve dissolution rates.
- Nanoparticle Engineering : Reducing particle size via wet milling to enhance surface area and absorption.
Comparative Analysis of Synthetic Methodologies
Preclinical and Clinical Implications of Synthesis
The termination of this compound’s development after Phase I trials underscores the interplay between synthesis and therapeutic potential. Despite achieving >96% receptor occupancy at 750 mg doses, the compound failed to attenuate methacholine-induced bronchoconstriction, likely due to:
Chemical Reactions Analysis
GSK1440115 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: GSK1440115 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK1440115 has been extensively studied for its potential therapeutic applications, particularly in the treatment of asthma. It has been shown to be safe and well-tolerated in both healthy subjects and asthmatic patients. it did not induce bronchodilation in asthmatics or protect against methacholine-induced bronchospasm, suggesting that acute urotensin II receptor antagonism may not provide benefit as an acute bronchodilator .
Mechanism of Action
GSK1440115 exerts its effects by antagonizing the urotensin II receptor. This receptor is involved in various physiological processes, including the regulation of respiratory function. By inhibiting this receptor, GSK1440115 can modulate the effects of urotensin II, potentially leading to therapeutic benefits in conditions such as asthma .
Comparison with Similar Compounds
Binding Affinity and In Vitro Efficacy
| Parameter | GSK-1440115 | KR-36996 |
|---|---|---|
| Ki (nM) | 8.6 | 4.4 |
| IC50 (nM) | 82.3 | 3.5 |
| ERK1/2 Inhibition | Effective at 100 nM | Effective at 1–100 nM |
| ROS Reduction | Moderate | Significant |
- Binding Affinity : KR-36996 exhibits 2-fold higher UT affinity (Ki = 4.4 nM) than this compound (Ki = 8.6 nM), indicating superior target engagement .
- Proliferation Inhibition : In HASMCs, KR-36996 achieves 50% inhibition (IC50) at 3.5 nM , compared to this compound's 82.3 nM , highlighting a 23.5-fold greater potency .
- Mechanistic Superiority : KR-36996 suppresses UII-induced ERK1/2 phosphorylation at concentrations as low as 1 nM , whereas this compound requires 100 nM for comparable effects . Both compounds reduce ROS generation, but KR-36996 achieves near-complete suppression at lower doses .
In Vivo Efficacy in Neointima Formation
| Parameter | This compound | KR-36996 |
|---|---|---|
| Dose (mg/kg) | 10–30 | 10–30 |
| Neointima Suppression | Moderate (~40%) | Significant (~70%) |
| Therapeutic Window | Narrower | Broader |
- Mouse Carotid Ligation Model : At 30 mg/kg, KR-36996 reduces neointimal thickness by ~70% after 4 weeks, outperforming this compound, which achieves ~40% reduction under identical conditions .
- Dose Dependency : KR-36996 maintains efficacy at 10 mg/kg, while this compound requires higher doses (30 mg/kg) for measurable effects .
Mechanism of Action
Both compounds block UII-UT binding, but KR-36996 demonstrates broader pathway inhibition:
Biological Activity
GSK-1440115 is a compound under investigation for its potential therapeutic applications, particularly in the field of respiratory diseases. This article delves into its biological activity, pharmacodynamics, safety profile, and clinical research findings.
Overview of this compound
This compound is primarily characterized as a selective antagonist of the urotensin II receptor (UT). It has shown promise in preclinical studies for its ability to modulate various physiological responses associated with the UT pathway, which is implicated in several pathological conditions including asthma and cardiovascular diseases.
This compound exhibits competitive antagonism at the urotensin II receptor (UT), showcasing over 100-fold selectivity for UT compared to 87 distinct mammalian targets, including GPCRs, enzymes, and ion channels . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Pharmacodynamics
In a Phase I clinical trial involving healthy subjects, this compound was administered at doses ranging from 1 to 750 mg. The results indicated that the compound was safe and well-tolerated. However, pharmacokinetic variability was noted across doses, particularly a marked food effect at the 50 mg dose .
In a subsequent Phase Ib study with asthmatic patients, this compound did not demonstrate significant bronchodilation or protection against methacholine-induced bronchospasm. This suggests that acute UT antagonism may not provide immediate benefits as a bronchodilator in this population .
Phase I Trials
The initial safety and tolerability assessment involved 70 healthy volunteers. Key findings included:
- Safety Profile : this compound was generally well-tolerated with no serious adverse events reported.
- Pharmacokinetics : The time to reach maximum concentration varied between 2 to 6 hours post-administration, with a terminal half-life of approximately 2 hours .
Phase Ib Study
In asthmatic patients:
- Study Design : A two-period, single-blind crossover study was conducted.
- Results : Despite achieving predicted receptor occupancy levels necessary for therapeutic effect, this compound failed to induce significant changes in FEV1 or protect against bronchospasm .
Data Summary Table
| Study Phase | Population | Dose Range (mg) | Key Findings |
|---|---|---|---|
| Phase I | Healthy Subjects | 1 - 750 | Safe and well-tolerated; high pharmacokinetic variability |
| Phase Ib | Asthmatic Patients | 750 | No significant bronchodilation; maintained receptor occupancy |
Q & A
Q. What is the molecular mechanism of GSK-1440115 as a urotensin II receptor (UT) antagonist, and how does it differ from other antagonists like KR-36996?
this compound inhibits UT binding, blocking urotensin II (UII)-induced signaling pathways. Specifically, it suppresses UII-dependent ERK1/2 phosphorylation and reactive oxygen species (ROS) generation in vascular smooth muscle cells (VSMCs). Compared to KR-36996, this compound exhibits lower binding affinity (Ki = 8.6–31 nM vs. KR-36996’s Ki = 4.4 nM) and reduced potency in inhibiting VSMC proliferation (IC₅₀ = 82.3 nM vs. 3.5 nM for KR-36996) . Methodologically, competitive radioligand binding assays and BrdU proliferation assays are critical for quantifying these differences.
Q. What experimental models are most appropriate for studying this compound’s effects on vascular pathologies?
In vitro, human aortic smooth muscle cells (HASMCs) are used to assess proliferation (via BrdU assays) and signaling pathways (e.g., ERK1/2 activation via Western blot). In vivo, the murine carotid artery ligation model is effective for evaluating neointimal hyperplasia. This compound administered orally (10–30 mg/kg) shows dose-dependent inhibition of intimal thickening, though its efficacy is lower than KR-36996 in reducing neointima formation at equivalent doses .
Q. How should researchers validate the specificity of this compound’s UT antagonism in complex biological systems?
Use selective pathway inhibitors (e.g., U0126 for ERK1/2, trolox for ROS) to confirm mechanism-specific effects. For example, co-treatment with trolox (a ROS scavenger) and this compound in HASMCs demonstrates that UII-induced ERK1/2 activation is ROS-dependent, validating the compound’s upstream action on ROS generation .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be systematically addressed?
Discrepancies in IC₅₀ values (e.g., 82.3 nM in HASMC proliferation vs. 8.6 nM in binding assays) may arise from assay conditions (e.g., cell type, UII concentration). Researchers should:
Q. What methodological considerations are critical when optimizing this compound dosing for in vivo vascular remodeling studies?
Key factors include:
- Timing: Pre-treatment (30 minutes before ligation) ensures systemic bioavailability during injury onset.
- Duration: Four-week administration in murine models achieves significant neointima reduction (34% with 30 mg/kg this compound vs. 73% with KR-36996).
- Pharmacokinetics: Monitor plasma half-life and tissue distribution to align dosing intervals with compound clearance rates .
Q. How can researchers integrate omics approaches to uncover off-target effects of this compound?
Transcriptomic profiling (RNA-seq) of VSMCs treated with this compound vs. UT knockout models can identify UT-independent pathways. Proteomic analysis (e.g., phospho-kinase arrays) may reveal unintended kinase modulation. Cross-validation with CRISPR-Cas9 UT knockdown models is essential to distinguish on-target from off-target effects .
Q. What statistical frameworks are recommended for analyzing dose-dependent inhibition of ROS by this compound?
Use nonlinear regression models (e.g., log[inhibitor] vs. normalized ROS response) to calculate EC₅₀ values. Pairwise comparisons (e.g., this compound vs. KR-36996) require ANOVA with post-hoc Tukey tests. For in vivo studies, linear mixed-effects models account for inter-animal variability in neointima thickness measurements .
Methodological Guidance
- For binding assays : Use radiolabeled UII (³H-UII) and membrane fractions from UT-transfected cells to determine Ki values. Include cold saturation assays to validate competitive binding .
- For in vivo efficacy : Combine histomorphometry (H&E staining) with immunohistochemistry for proliferation markers (e.g., PCNA) to correlate structural changes with cellular activity .
- For ROS quantification : DCF-DA fluorescence assays should include controls for auto-oxidation and mitochondrial ROS sources (e.g., rotenone) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
